Lesinurad sodium (systematic name: Sodium 2-((5-bromo-4-((4-cyclopropylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate) is a selective uric acid reabsorption inhibitor (SURI) that acts on uric acid transporter 1 (URAT1). It is classified as a uricosuric agent and is a subject of significant interest in scientific research, particularly in the fields of crystal engineering, drug delivery, and sodium-ion battery technology.
Lesinurad sodium is a pharmaceutical compound primarily used for the treatment of hyperuricemia, particularly in patients with gout. It functions as an oral inhibitor of the urate-anion exchanger transporter 1, which plays a crucial role in uric acid reabsorption in the kidneys. By inhibiting this transporter, Lesinurad sodium promotes the excretion of uric acid, thereby reducing serum uric acid levels and alleviating symptoms associated with gout.
Lesinurad sodium is classified as a uricosuric agent and has been approved by health authorities, including the United States Food and Drug Administration and the European Medicines Agency. It is often used in combination with xanthine oxidase inhibitors to enhance its efficacy in managing hyperuricemia .
The synthesis of Lesinurad sodium has evolved to improve efficiency, safety, and environmental impact. Traditional methods often utilized toxic reagents such as thiophosgene, complicating the process and raising safety concerns. Recent advancements have introduced novel synthetic routes that avoid these hazardous materials.
Lesinurad sodium does not possess chiral centers but exists as a racemic mixture of two atropisomers in a 50:50 ratio. The compound can be represented by its molecular formula with a molecular weight of approximately 230.22 g/mol.
The synthesis of Lesinurad sodium involves several key reactions:
Lesinurad sodium acts primarily on the renal urate transporter 1 (URAT1), inhibiting its function:
Lesinurad sodium exhibits specific physical and chemical properties relevant for its application:
Lesinurad sodium's primary application is in the management of hyperuricemia associated with gout:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3